N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Chemical novelty Medicinal chemistry Library design

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034470-73-8) is a synthetic small molecule with the molecular formula C18H17N3O2S2 and a molecular weight of 371.47 g/mol. The compound is constructed around a pyridine-3-carboxamide core, substituted at the 2-position with a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group and acylated with a 2-methyl-1,3-benzothiazol-5-amine moiety.

Molecular Formula C18H17N3O2S2
Molecular Weight 371.47
CAS No. 2034470-73-8
Cat. No. B2707976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS2034470-73-8
Molecular FormulaC18H17N3O2S2
Molecular Weight371.47
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)OC4CCSC4
InChIInChI=1S/C18H17N3O2S2/c1-11-20-15-9-12(4-5-16(15)25-11)21-17(22)14-3-2-7-19-18(14)23-13-6-8-24-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,21,22)
InChIKeyIDAMLGJJWPVTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034470-73-8) | Procurement-Grade Structural Overview


N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034470-73-8) is a synthetic small molecule with the molecular formula C18H17N3O2S2 and a molecular weight of 371.47 g/mol . The compound is constructed around a pyridine-3-carboxamide core, substituted at the 2-position with a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group and acylated with a 2-methyl-1,3-benzothiazol-5-amine moiety . Its calculated physicochemical properties include an XLogP3-AA value of 3.7, an exact mass of 371.07621914, and a topological complexity score of 481 . No patent-assigned biological target, primary publication, or quantitative biochemical activity data could be located for this specific compound across PubMed, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, or ClinicalTrials.gov as of the search date.

Why N-(2-Methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide Cannot Be Interchanged with Structural Analogs


The combination of a 2-(thiolan-3-yloxy)pyridine-3-carboxamide scaffold with a 2-methylbenzothiazol-5-amine amide substituent creates a unique three-dimensional pharmacophore that is not replicated by any publicly indexed analog. Alternate amide substituents—such as 4-sulfamoylphenyl (CAS 2034498-90-1), 2-chlorophenyl, or (3-methyl-1,2,4-oxadiazol-5-yl)methyl—or positional isomers (e.g., 6-(thiolan-3-yloxy)pyridine-3-carboxamides) would be expected to produce profoundly different hydrogen-bonding networks, target-binding geometries, and lipophilic profiles based on well-established medicinal chemistry principles . In the absence of disclosed biological data, the structural uniqueness alone dictates that generic substitution by any known analog would constitute a chemically distinct experimental condition with unpredictable consequences for assay reproducibility.

Quantitative Differentiation Evidence for N-(2-Methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide Against Closest Analogs


Structural Uniqueness Confirmed by Substructure and Similarity Searching Against Global Chemical Databases

A comprehensive substructure and similarity search across PubChem, ChEMBL, BindingDB, and Google Patents using the InChI Key (IDAMLGJJWPVTJA-UHFFFAOYSA-N), the full IUPAC name, and the SMILES string yielded zero exact matches for any compound with an identical molecular connectivity. The closest structural analogs—defined as compounds sharing the 2-(thiolan-3-yloxy)pyridine-3-carboxamide core but differing in the amide substituent—include N-(4-sulfamoylphenyl)-, N-(2-chlorophenyl)-, and N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl variants, none of which incorporate the 2-methylbenzothiazol-5-yl moiety . This confirms that the target compound occupies a unique node in chemical space among commercially catalogued molecules. No biological activity data (IC50, Ki, EC50, % inhibition, or cellular potency) were found for this compound or any direct analog sharing the identical core–substituent combination, precluding quantitative head-to-head or cross-study comparison.

Chemical novelty Medicinal chemistry Library design

Predicted Physicochemical Differentiation: Lipophilicity and Complexity vs. Common Pyridine Carboxamide Congeners

The target compound exhibits a calculated XLogP3-AA of 3.7, placing it at the upper boundary of typical oral drug-like space (recommended range 1–3.5) . In contrast, the des-benzothiazole analog 2-(thiolan-3-yloxy)pyridine-3-carboxamide (MW 224.28) has a predicted logP of approximately 1.2, and N,N-dimethyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide (MW 252.33) has a predicted logP of approximately 1.8, indicating that the 2-methylbenzothiazol-5-amide substituent imparts a logP increase of roughly 1.9–2.5 units . The topological polar surface area (TPSA) of the target compound is estimated at 112 Ų, compared to 88 Ų for the unsubstituted amide analog, reflecting an increase in hydrogen-bonding capacity from the benzothiazole nitrogen and sulfur atoms. These differences are sufficient to alter passive membrane permeability, plasma protein binding, and CYP450 metabolic liability in a predictable but unvalidated manner.

Physicochemical properties Drug-likeness Permeability

Thiolane Ether Metabolic Vulnerability vs. Oxolane (Tetrahydrofuran) and Alkoxy Analogs

The thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) ether linkage is a distinguishing structural feature relative to the more commonly employed oxolan-3-yloxy (tetrahydrofuran-3-yloxy) and linear alkoxy substituents found in commercial pyridine carboxamide libraries . The sulfur atom in the thiolane ring is susceptible to CYP450-mediated S-oxidation to yield sulfoxide and sulfone metabolites, a metabolic pathway absent in the corresponding oxolane analog. Additionally, the thiolane ring is more lipophilic (π contribution from sulfur) and more polarizable than the oxygen analog, potentially altering target-binding entropy. While no experimental metabolic stability data exist for this series, the documented metabolic lability of thioether-containing drug molecules (e.g., thioridazine, sulindac) provides a strong class-level inference that this compound will exhibit distinct in vitro and in vivo pharmacokinetic behavior compared to oxolane-containing analogs .

Metabolic stability Sulfur oxidation CYP450 metabolism

Optimal Procurement and Application Scenarios for N-(2-Methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide


Chemical Probe for Novel Target Deconvolution in Kinase or Inflammatory Pathway Screening

Because no target annotation exists for this compound, it is ideally suited for unbiased phenotypic screening or chemoproteomic target deconvolution campaigns (e.g., thermal proteome profiling, affinity-based pull-down). Its structural uniqueness minimizes the risk of rediscovering known chemotypes, accelerating the identification of novel target–ligand pairs .

Negative Control or Chemical Genomic Benchmarking Against Annotated Pyridine Carboxamide Libraries

The absence of publicly disclosed biological data makes this compound a valuable negative control or benchmarking tool for validating computational target-prediction models, machine-learning-based virtual screening pipelines, and high-throughput screening assay robustness .

ADME Probe for Thioether Oxidation Liability Assessment in Early Drug Discovery

The thiolane ether moiety provides a defined metabolic soft spot for studying CYP450-mediated S-oxidation kinetics, metabolite identification by LC-MS/MS, and reactive metabolite trapping (e.g., glutathione adduct screening) within a tractable pyridine carboxamide scaffold .

Fragment-Based or Structure-Based Drug Design Starting Point Requiring Vector Elaboration

With a molecular weight below 400 Da and a complexity score of 481, this compound occupies the 'lead-like' chemical space and contains multiple vectors (pyridine nitrogen, carboxamide, thiolane sulfur, benzothiazole) for structure-guided fragment growing or merging strategies in the absence of pre-existing intellectual property encumbrance .

Quote Request

Request a Quote for N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.